molecular formula C19H11F3N2O B2803808 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-80-9

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2803808
CAS No.: 303152-80-9
M. Wt: 340.305
InChI Key: REVPLDCYXONMES-UHFFFAOYSA-N
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Description

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a chemical compound characterized by the presence of a phenoxy group, a trifluoromethyl-substituted phenyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . The phenoxy and pyridine rings contribute to the compound’s ability to interact with various biological receptors and enzymes, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds. Additionally, the combination of phenoxy and pyridine rings provides a versatile framework for further functionalization and application in various fields.

Properties

IUPAC Name

2-phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O/c20-19(21,22)15-6-4-5-13(11-15)17-10-9-14(12-23)18(24-17)25-16-7-2-1-3-8-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPLDCYXONMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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